

Spectroscopic Profile of 6-Fluorobenzofuran-3(2H)-one: A Technical Guide

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Compound of Interest

Compound Name: 6-Fluorobenzofuran-3(2H)-one

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This technical guide provides a detailed overview of the spectroscopic characteristics of **6-Fluorobenzofuran-3(2H)-one**. Due to the limited availability of published experimental data for this specific molecule, this document presents a combination of available data for a closely related compound and predicted spectroscopic information based on analogous structures and established principles of NMR, IR, and Mass Spectrometry.

Data Presentation

The following tables summarize the predicted and available spectroscopic data for **6-Fluorobenzofuran-3(2H)-one** and a related compound.

Table 1: Predicted ^1H NMR Data for **6-Fluorobenzofuran-3(2H)-one**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~4.6	s	-	H-2
~7.0-7.2	m	-	H-5, H-7
~7.5	dd	~8.5, 5.5	H-4

Note: Predicted values are based on the analysis of similar benzofuranone structures. Actual experimental values may vary.

Table 2: Predicted ^{13}C NMR Data for **6-Fluorobenzofuran-3(2H)-one**

Chemical Shift (δ , ppm)	Assignment
~75	C-2
~110 (d, $J \approx 25$ Hz)	C-7
~115 (d, $J \approx 23$ Hz)	C-5
~125 (d, $J \approx 8$ Hz)	C-4
~122 (d, $J \approx 10$ Hz)	C-3a
~160 (d, $J \approx 245$ Hz)	C-6
~170 (d, $J \approx 3$ Hz)	C-7a
~200	C-3

Note: Predicted values are based on the analysis of similar benzofuranone structures and known fluorine coupling effects. Actual experimental values may vary.

Table 3: Infrared (IR) Spectroscopy Data for 6-Fluoro-4-nitro-3H-2-benzofuran-1-one

Wavenumber (cm^{-1})	Intensity	Assignment
~1780	Strong	C=O (lactone carbonyl)
~1620, 1480	Medium	C=C (aromatic)
~1540, 1350	Strong	N-O (nitro group)
~1250	Strong	C-O-C (ether)
~1100	Strong	C-F

Source: SpectraBase, Compound ID: IzWPiiFqDAj. Note: This data is for a related isomer with an additional nitro group and may not be fully representative of **6-Fluorobenzofuran-3(2H)-one**.

one.

Table 4: Predicted Mass Spectrometry (MS) Data for **6-Fluorobenzofuran-3(2H)-one**

m/z	Relative Intensity (%)	Proposed Fragment
152	100	[M] ⁺
124	~60	[M - CO] ⁺
95	~40	[M - CO - CHO] ⁺ or [C ₆ H ₄ F] ⁺

Note: Predicted fragmentation pattern under electron ionization (EI). Actual fragmentation may vary depending on the ionization method.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of benzofuranone derivatives, based on methods reported in the literature for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
- ¹H NMR Acquisition:
 - Acquire spectra at room temperature.
 - Use a standard pulse sequence.
 - Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
- ¹³C NMR Acquisition:

- Employ a proton-decoupled pulse sequence to obtain singlets for each carbon environment.
- Reference the chemical shifts to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid directly on the ATR crystal.
 - Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
 - For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record the spectrum typically over the range of 4000-400 cm^{-1} .
 - Collect a background spectrum of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum.

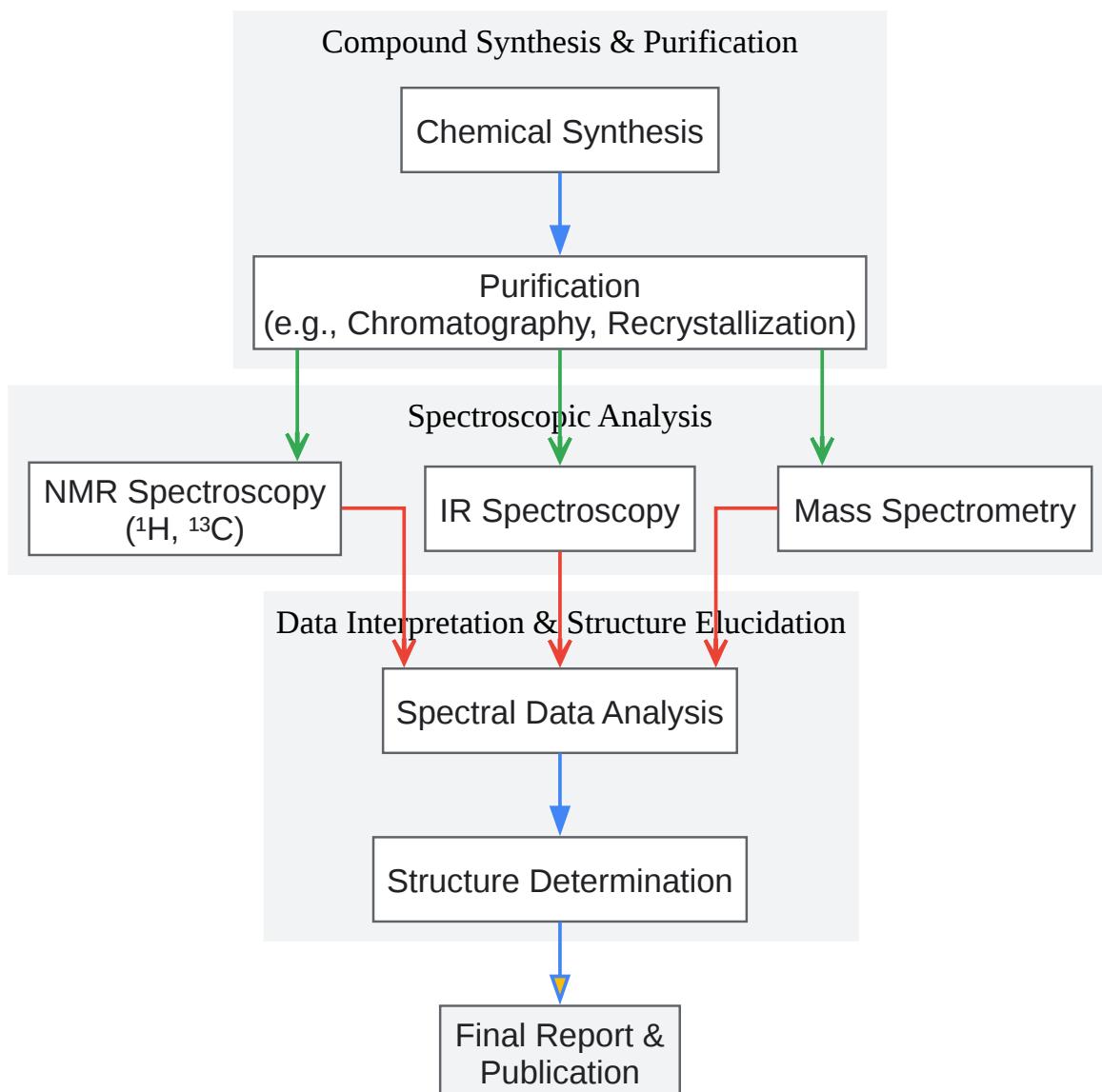
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization:
 - Electron Ionization (EI): A common technique for GC-MS, typically using an electron beam of 70 eV. This method often leads to extensive fragmentation.

- Electrospray Ionization (ESI): A soft ionization technique commonly used for LC-MS, which often results in a prominent molecular ion peak ($[M+H]^+$ or $[M-H]^-$).
- Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
- Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions and their relative abundance.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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